2-Imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride
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Overview
Description
“2-Imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride” is a chemical compound with the CAS Number: 2470439-71-3 . It has a molecular weight of 213.62 . This compound is typically stored at room temperature and comes in the form of a powder .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2.ClH/c12-7(13)4-6-5-10-8-9-2-1-3-11(6)8;/h1-3,5H,4H2,(H,12,13);1H .
Chemical Reactions Analysis
Imidazo [1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2-a]pyridine derivatives .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 213.62 .
Scientific Research Applications
Synthesis and Characterization
Imidazo[1,2-a]pyrimidines and their derivatives, such as "2-Imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride," are synthesized through various methods, including condensation, cyclization, and functionalization reactions. These compounds are characterized using techniques like X-ray diffraction, vibrational spectroscopy (IR, Raman), and NMR spectroscopy. Their structural features are studied to understand intermolecular interactions, which are crucial for their reactivity and potential applications (Dylong et al., 2016).
Medicinal Chemistry Applications
Imidazo[1,2-a]pyrimidines, including variants of "this compound," exhibit a wide range of biological activities. They are explored for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The versatility of the imidazo[1,2-a]pyrimidine scaffold allows for structural modifications, leading to the discovery of novel therapeutic agents with improved efficacy and selectivity (Deep et al., 2016).
Material Science and Catalysis
The unique structural properties of imidazo[1,2-a]pyrimidines enable their application in material science and catalysis. These compounds serve as ligands in coordination chemistry, forming complexes with various metals. These complexes exhibit interesting magnetic, optical, and catalytic properties, making them suitable for applications in sensors, optoelectronics, and as catalysts in organic synthesis (Dylong et al., 2014).
Mechanism of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem and alpidem . Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function. Similar to classical benzodiazepine tranquilizers, the hypnotic effect of zolpidem is based on blocking γ-aminobutyric acid receptors . Imidazo[1,2-a]pyridine compounds, however, are more novel preparations with fewer side effects .
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related imidazo[1,2-a]pyridine derivatives have been shown to possess a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridine derivatives can exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c12-7(13)4-6-5-10-8-9-2-1-3-11(6)8;/h1-3,5H,4H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZUFUWXRINFTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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